

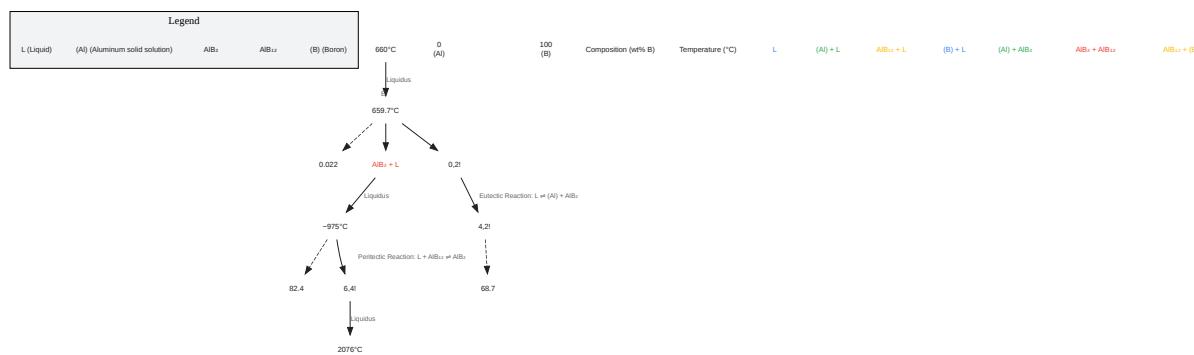
An In-depth Technical Guide to the Aluminum-Boron Phase Diagram

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminum boride*

Cat. No.: *B083806*


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis and interpretation of the aluminum-boron (Al-B) binary phase diagram. The information compiled herein is intended to serve as a critical resource for researchers, materials scientists, and professionals in drug development who utilize aluminum-based materials and boron compounds. This document details the equilibrium phases, invariant reactions, and crystallographic data of the Al-B system, alongside standardized experimental protocols for its characterization.

The Al-B Phase Diagram: A Visual Representation

The Al-B phase diagram is characterized by a single eutectic reaction on the aluminum-rich side and a peritectic reaction at higher boron concentrations, leading to the formation of two primary intermetallic compounds: aluminum diboride (AlB_2) and aluminum dodecaboride (AlB_{12}).

[Click to download full resolution via product page](#)

Caption: Schematic representation of the Aluminum-Boron (Al-B) binary phase diagram.

Quantitative Data Summary

The key quantitative data for the Al-B system, including invariant reactions and crystallographic information for the stable phases, are summarized in the tables below.

Table 1: Invariant Reactions in the Al-B System

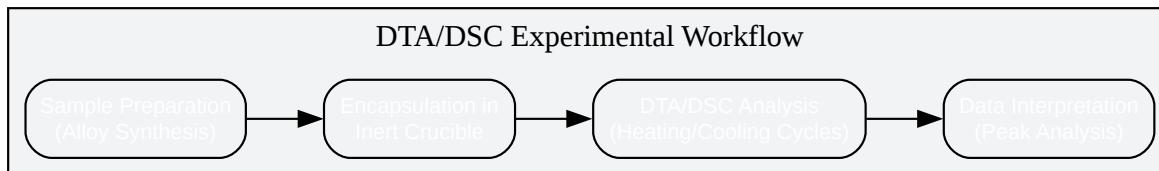
Reaction	Temperature (°C)	Composition (wt% B)	Phases Involved
Eutectic	659.7	0.022	$L \leftrightarrow (Al) + AlB_2$
Peritectic	~975	Liquid: ~4, AlB_{12} : 82.4	$L + AlB_{12} \leftrightarrow AlB_2$

Note: There is some discrepancy in the literature regarding the exact peritectic temperature, with values ranging from 950°C to 1350°C. The value of ~975°C is a commonly cited approximation.

Table 2: Crystallographic Data of Solid Phases in the Al-B System

Phase	Chemical Formula	Crystal Structure	Space Group	Lattice Parameters (nm)
(Al)	Al	Face-Centered Cubic (FCC)	Fm-3m	$a = 0.4049$
AlB_2	AlB_2	Hexagonal	P6/mmm (191)	$a = 0.3006, c = 0.3252$
AlB_{12}	$\alpha-AlB_{12}$	Tetragonal	$P4_12_12$ or $P4_32_12$	$a = 1.0161, c = 1.4283$

Experimental Protocols for Al-B Phase Diagram Determination


The determination of the Al-B phase diagram relies on a combination of experimental techniques. Detailed methodologies for the key experiments are provided below.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

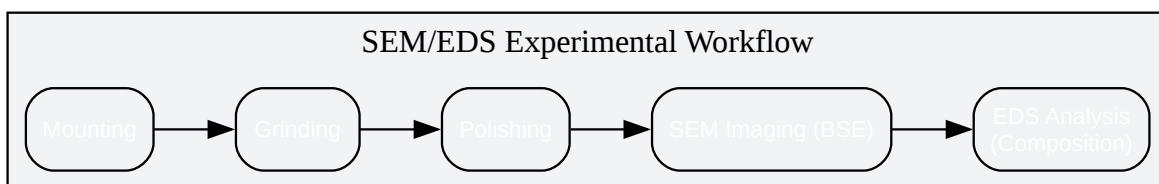
DTA and DSC are employed to determine the temperatures of phase transformations.

Methodology:

- Sample Preparation:
 - Prepare Al-B alloys of varying compositions by arc melting high-purity aluminum and boron in an inert argon atmosphere.
 - Encapsulate small, representative samples (10-50 mg) in inert crucibles (e.g., alumina or graphite).
- DTA/DSC Analysis:
 - Place the sample crucible and a reference crucible (typically empty) into the DTA/DSC furnace.
 - Heat the samples to a temperature well above the expected liquidus temperature (e.g., 1400°C) at a controlled rate (e.g., 10°C/min) under a continuous flow of inert gas (e.g., argon).
 - Hold at the maximum temperature for a short period to ensure homogenization.
 - Cool the samples at a controlled rate (e.g., 10°C/min) to room temperature.
 - Record the differential temperature or heat flow as a function of temperature.
- Data Interpretation:
 - Analyze the heating and cooling curves for endothermic and exothermic peaks, which correspond to phase transformations (e.g., melting, solidification, eutectic, and peritectic reactions).
 - The onset temperature of a peak on the heating curve generally corresponds to the transformation temperature.

[Click to download full resolution via product page](#)

Caption: Workflow for DTA/DSC analysis of Al-B alloys.


Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

SEM with EDS is used to visualize the microstructure and determine the chemical composition of the constituent phases.

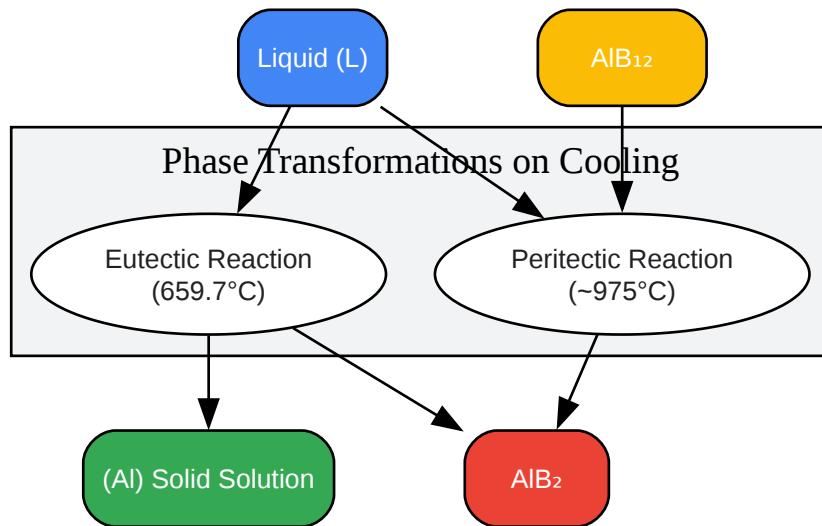
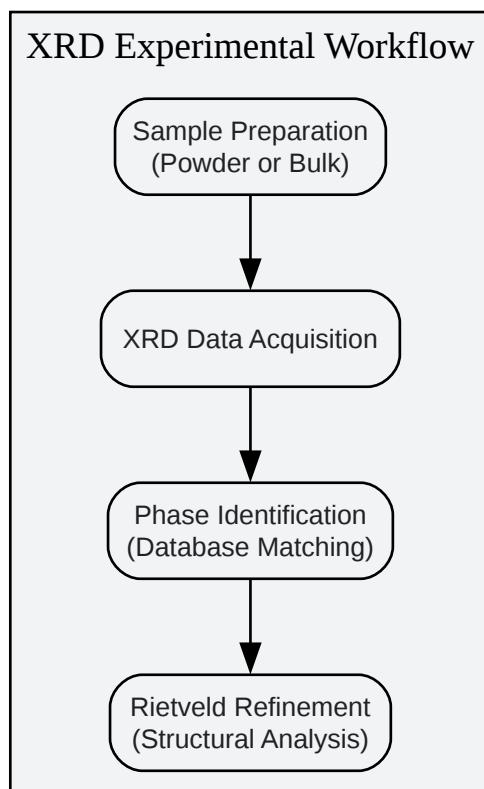
Methodology:

- Sample Preparation (Metallography):
 - Mount the Al-B alloy samples in a conductive resin.
 - Grind the samples using successively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant.
 - Polish the samples using diamond suspensions of decreasing particle size (e.g., 6 μm , 3 μm , 1 μm) on polishing cloths.
 - Perform a final polishing step with a colloidal silica suspension to obtain a mirror-like, deformation-free surface.
 - Clean the samples ultrasonically in ethanol and dry them.
- SEM Imaging and EDS Analysis:
 - Mount the polished samples on SEM stubs using conductive carbon tape.

- If the sample is non-conductive, apply a thin conductive coating (e.g., carbon or gold) via sputtering.
- Insert the sample into the SEM chamber.
- Acquire backscattered electron (BSE) images to differentiate between phases based on atomic number contrast.
- Use EDS to perform point analysis or elemental mapping to determine the composition of the different phases observed in the microstructure.

[Click to download full resolution via product page](#)

Caption: Workflow for SEM/EDS analysis of Al-B alloys.



X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the phases present in the Al-B alloys.

Methodology:

- Sample Preparation:
 - Prepare bulk samples with a flat, polished surface as described for SEM, or crush the alloy into a fine powder using an agate mortar and pestle.
 - Mount the powder on a zero-background sample holder.
- XRD Analysis:
 - Place the sample in a powder X-ray diffractometer.

- Use a common X-ray source, such as Cu K α radiation ($\lambda = 0.15406$ nm).
- Scan a range of 2θ angles (e.g., 20° to 100°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Data Interpretation:
 - Identify the peak positions (2θ values) in the resulting diffractogram.
 - Compare the experimental peak positions and relative intensities with standard diffraction patterns from databases (e.g., the Powder Diffraction File - PDF) to identify the crystalline phases present.
 - Perform Rietveld refinement for more detailed structural analysis, including lattice parameter determination.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to the Aluminum-Boron Phase Diagram]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083806#al-b-phase-diagram-analysis-and-interpretation\]](https://www.benchchem.com/product/b083806#al-b-phase-diagram-analysis-and-interpretation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com